An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Hydrazinobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Chemical Identity and Properties
4-Hydrazinobenzoic acid, also known as p-hydrazinobenzoic acid, is a derivative of benzoic acid and a hydrazine (B178648) compound.[1][2] It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals like Deferasirox.[3]
General and Physical Properties
The fundamental identifiers and physical characteristics of 4-Hydrazinobenzoic acid are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydrazinylbenzoic acid | [2] |
| CAS Number | 619-67-0 | |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Light yellow to light brown crystalline powder | [1] |
| Melting Point | 218 °C (decomposes) | [1] |
| Boiling Point | 377.2 °C at 760 mmHg (estimated) | |
| Density | 1.401 g/cm³ |
Solubility and Stability
The solubility and stability of a compound are critical parameters in its handling, storage, and application in chemical reactions.
| Property | Description | Reference(s) |
| Solubility | Slightly soluble in DMSO and Methanol (with heating).[1] Solubility in water is reported as < 10g/L at 20°C and 19.7 g/L at 25°C.[4][5] Also reported as very soluble in water.[6] | |
| Stability | Stable under normal conditions.[1] It is combustible and incompatible with strong acids and strong oxidizing agents.[1] | |
| Storage | Recommended to be kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[1] |
Acidity
| Property | Value | Reference(s) |
| pKa | 4.14 ± 0.10 (Predicted) | [1] |
Chemical Structure
The molecular structure of 4-Hydrazinobenzoic acid consists of a benzene (B151609) ring substituted with a carboxyl group and a hydrazinyl group at the para position.
Caption: 2D structure of 4-Hydrazinobenzoic acid.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-Hydrazinobenzoic acid.
| Data Type | Key Features | Reference(s) |
| ¹H NMR | In DMSO-d6, characteristic peaks are observed at approximately 7.70 ppm, 7.49 ppm, and 6.77 ppm. | [7] |
| IR | Infrared spectral data is available and can be used for functional group identification. | [8] |
| Mass Spec | The molecule shows a parent ion peak corresponding to its molecular weight. | [2] |
Experimental Protocols
Synthesis of 4-Hydrazinobenzoic Acid
A common method for the synthesis of 4-Hydrazinobenzoic acid involves a three-step process starting from 4-aminobenzoic acid.[9]
Caption: Synthetic pathway for 4-Hydrazinobenzoic acid.
Methodology:
-
Esterification: 4-aminobenzoic acid is first esterified to protect the carboxylic acid group.
-
Diazotization: The amino group of the ester is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium.
-
Reduction: The diazonium salt is subsequently reduced to a hydrazine derivative. A patent describes using sodium metabisulfite (B1197395) as the reducing agent at a controlled temperature (10-35 °C) and pH (7-9).[10]
-
Hydrolysis: Finally, the ester group is hydrolyzed to yield 4-Hydrazinobenzoic acid.
This overall process has been reported to achieve a yield of 82%.[9]
Analytical Method: Determination by HPLC
4-Hydrazinobenzoic acid can be quantified using High-Performance Liquid Chromatography (HPLC), particularly for its determination as a potential genotoxic impurity in pharmaceutical products like Deferasirox.[11]
HPLC Conditions:
-
Column: Zorbax SB C18 (250 x 4.6 mm i.d.), 5 µm particle size.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.
-
Detection: UV detector.[11]
This method has been validated and shown to be specific, linear, accurate, and precise for the quantification of 4-Hydrazinobenzoic acid.[11]
Derivatizing Agent for Aldehyde Analysis
4-Hydrazinobenzoic acid is utilized as a derivatizing agent for the analysis of low-molecular-weight aldehydes by HPLC-UV and Capillary Electrophoresis with Diode Array Detection (CE-DAD).[12]
Methodology:
-
Derivatization Reaction: The primary amine of the hydrazinyl group in 4-Hydrazinobenzoic acid reacts with the carbonyl group of an aldehyde to form a stable imine (hydrazone).[12]
-
Extraction: The derivatization can be performed concurrently with gas-diffusion microextraction (GDME) to obtain a clean extract of the derivatives.[12]
-
Analysis: The resulting hydrazones are then separated and quantified using HPLC-UV or CE-DAD.[12]
This application highlights the utility of 4-Hydrazinobenzoic acid in analytical chemistry for enhancing the detection and quantification of aldehydes in various matrices.[12]
References
- 1. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 2. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Hydrazinobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 4-Hydrazinobenzoic acid(619-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Hydrazinylbenzoic acid(619-67-0) IR Spectrum [chemicalbook.com]
- 9. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 10. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 11. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 12. repositorio.unesp.br [repositorio.unesp.br]
